molecular formula C12H8FNO4 B13725505 3-(3-Fluorophenoxy)-4-nitrophenol

3-(3-Fluorophenoxy)-4-nitrophenol

Katalognummer: B13725505
Molekulargewicht: 249.19 g/mol
InChI-Schlüssel: ZCAWQHVIVJBGLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Fluorophenoxy)-4-nitrophenol is an organic compound that features both a fluorophenoxy group and a nitrophenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenoxy)-4-nitrophenol typically involves the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom on the phenoxy ring.

A common method involves the nitration of 3-fluorophenol to produce 3-fluoro-4-nitrophenol, followed by the reaction with phenol under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Fluorophenoxy)-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: Conversion of the phenol group to a quinone derivative.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Halogenation or alkylation of the phenoxy ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation can be achieved using halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of 3-(3-Fluorophenoxy)-4-quinone.

    Reduction: Formation of 3-(3-Fluorophenoxy)-4-aminophenol.

    Substitution: Formation of halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

3-(3-Fluorophenoxy)-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 3-(3-Fluorophenoxy)-4-nitrophenol exerts its effects involves interactions with specific molecular targets. For example, the nitrophenol group can participate in redox reactions, while the fluorophenoxy group can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3-Trifluoromethylphenoxy)-4-nitrophenol: Similar structure but with a trifluoromethyl group instead of a fluorine atom.

    3-(3-Chlorophenoxy)-4-nitrophenol: Similar structure but with a chlorine atom instead of a fluorine atom.

    3-(3-Bromophenoxy)-4-nitrophenol: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

3-(3-Fluorophenoxy)-4-nitrophenol is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H8FNO4

Molekulargewicht

249.19 g/mol

IUPAC-Name

3-(3-fluorophenoxy)-4-nitrophenol

InChI

InChI=1S/C12H8FNO4/c13-8-2-1-3-10(6-8)18-12-7-9(15)4-5-11(12)14(16)17/h1-7,15H

InChI-Schlüssel

ZCAWQHVIVJBGLZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)OC2=C(C=CC(=C2)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.